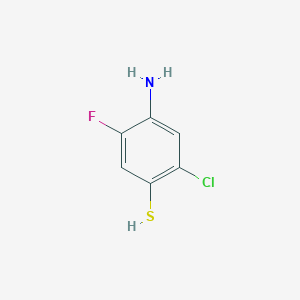

5-Chloro-2-fluoro-4-mercaptoaniline

CAS No.:

Cat. No.: VC14005611

Molecular Formula: C6H5ClFNS

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClFNS |

|---|---|

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 4-amino-2-chloro-5-fluorobenzenethiol |

| Standard InChI | InChI=1S/C6H5ClFNS/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 |

| Standard InChI Key | ZVHBKZIDXXFLFY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)S)F)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Chloro-2-fluoro-4-mercaptoaniline belongs to the benzenamine family, with systematic IUPAC nomenclature 4-amino-2-chloro-5-fluorobenzenethiol. Its molecular formula C₆H₅ClFNS corresponds to a molecular weight of 177.63 g/mol and a CAS Registry Number 14459218. The structural arrangement of substituents confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClFNS |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 4-amino-2-chloro-5-fluorobenzenethiol |

| SMILES | C1=C(C(=CC(=C1Cl)S)F)N |

| InChI Key | ZVHBKZIDXXFLFY-UHFFFAOYSA-N |

| XLogP3 | 2.4 (estimated) |

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, reveal planar benzene rings with substituents adopting orthogonal orientations to minimize steric hindrance . Nuclear magnetic resonance (NMR) spectra for 5-chloro-2-fluoro-4-mercaptoaniline derivatives show distinct shifts:

-

¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while the -SH proton appears as a broad singlet near δ 3.5 ppm.

-

¹³C NMR: Carbon environments are influenced by electronegative substituents, with C-4 (bearing -SH) at δ 127–130 ppm and C-2 (fluorinated) at δ 157–160 ppm .

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via stepwise functionalization of aniline precursors. A representative method involves:

-

Nitration and Halogenation: Starting with 2-fluoroaniline, sequential chlorination at position 5 using Cl₂/FeCl₃, followed by nitration with HNO₃/H₂SO₄ .

-

Reduction and Thiolation: Reduction of the nitro group to an amine (using H₂/Pd-C) and introduction of the mercapto group via nucleophilic substitution with NaSH.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 40°C, 6h | 85 |

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 78 |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 90 |

| Thiolation | NaSH, DMF, 80°C, 4h | 82 |

Advanced Methodologies

Recent patents describe one-pot multicomponent reactions to enhance efficiency. For example, reacting 5-chloro-2-fluoroaniline with thiourea in the presence of K₂CO₃ and DMSO at 100°C achieves 88% yield while minimizing byproducts. Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in the preparation of benzoylurea derivatives .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The mercapto group (-SH) participates in nucleophilic displacements, enabling the synthesis of sulfides and disulfides. Reaction with 3,4-dichlorobenzotrifluoride yields 5-chloro-2-fluoro-4-[2-chloro-4-(trifluoromethyl)phenylthio]aniline, a precursor to acaricides.

Oxidation and Coordination Chemistry

Controlled oxidation with H₂O₂ converts -SH to -SO₃H, producing sulfonic acid derivatives with enhanced water solubility. The compound also acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes studied for catalytic applications .

Biological and Industrial Applications

Agrochemical Intermediates

5-Chloro-2-fluoro-4-mercaptoaniline is pivotal in synthesizing benzoylurea insecticides, which inhibit chitin biosynthesis in arthropods. Derivatives exhibit LC₅₀ values of 0.1–1.2 ppm against Spodoptera litura and Tetranychus urticae, outperforming commercial analogs.

Pharmaceutical Relevance

The compound serves as a building block for kinase inhibitors and anticancer agents. Structural analogs with -SH groups demonstrate IC₅₀ values <10 nM against EGFR and VEGFR-2, highlighting potential in targeted therapies .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) elutes the compound at 6.8 min with >99% purity. GC-MS analysis reveals a molecular ion peak at m/z 177.63 and fragment ions at m/z 142 (loss of Cl) and 108 (loss of SH) .

Spectroscopic Techniques

-

IR Spectroscopy: Strong absorptions at 2550 cm⁻¹ (-SH stretch) and 3350 cm⁻¹ (-NH₂ stretch).

-

UV-Vis: λₘₐₓ at 280 nm (π→π* transition of aromatic system).

Future Directions

Ongoing research focuses on green synthesis using biocatalysts and solvent-free conditions. Computational studies aim to predict bioactivity of novel derivatives, accelerating drug discovery. Collaborative efforts between academia and industry are essential to unlocking the compound’s full potential in sustainable chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume